molecular formula C8H8N2O2 B12099294 (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid

(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid

Cat. No.: B12099294
M. Wt: 164.16 g/mol
InChI Key: AUOUWXVCVLLNFG-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid typically involves the reaction of 1-ethyl-1H-pyrazole with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-4-YL)-propynoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins and thus exhibiting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with an ethanone group instead of a propynoic acid group.

    1-(1-Ethyl-1H-pyrazol-4-yl)methanol: Contains a methanol group instead of a propynoic acid group.

    1-(1-Ethyl-1H-pyrazol-4-yl)boronic acid: Contains a boronic acid group instead of a propynoic acid group.

Uniqueness

(1-Ethyl-1H-pyrazol-4-YL)-propynoic acid is unique due to its propynoic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H8N2O2/c1-2-10-6-7(5-9-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12)

InChI Key

AUOUWXVCVLLNFG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C#CC(=O)O

Origin of Product

United States

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